Cas no 2229520-62-9 (tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate)

Tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate is a specialized carbamate derivative featuring a formyl-substituted cyclopropyl group and a tert-butyloxycarbonyl (Boc) protecting group. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, due to its versatile reactivity. The Boc group provides stability and selective deprotection capabilities, while the formylcyclopropyl moiety offers potential for further functionalization. Its structural features make it a valuable intermediate for constructing complex molecules, including bioactive compounds. The compound’s purity and well-defined reactivity profile ensure consistent performance in multi-step synthesis, making it a reliable choice for research and industrial applications.
tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate structure
2229520-62-9 structure
Product Name:tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate
CAS No:2229520-62-9
MF:C16H21NO3
MW:275.342844724655
CID:5838362
PubChem ID:165757038
Update Time:2025-10-15

tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate
    • tert-butyl N-[4-(1-formylcyclopropyl)-2-methylphenyl]carbamate
    • 2229520-62-9
    • EN300-1885919
    • Inchi: 1S/C16H21NO3/c1-11-9-12(16(10-18)7-8-16)5-6-13(11)17-14(19)20-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,17,19)
    • InChI Key: OVEWAMWSXGVPBL-UHFFFAOYSA-N
    • SMILES: O=CC1(C2C=CC(=C(C)C=2)NC(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 275.15214353g/mol
  • Monoisotopic Mass: 275.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.4Ų

tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate Pricemore >>

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Additional information on tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate

Research Brief on tert-Butyl N-4-(1-Formylcyclopropyl)-2-Methylphenylcarbamate (CAS: 2229520-62-9): Recent Advances and Applications

The compound tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate (CAS: 2229520-62-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and carbamate functional groups, serves as a critical intermediate in the synthesis of novel bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The structural versatility of this compound allows for diverse modifications, making it a valuable scaffold for medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate as a precursor in the synthesis of selective JAK2 inhibitors. The study highlighted its role in improving the pharmacokinetic properties of the final drug candidates, with enhanced bioavailability and reduced off-target effects. The compound's ability to stabilize the cyclopropyl ring under physiological conditions was identified as a key factor in its success. These findings underscore its potential in addressing unmet medical needs in autoimmune diseases and hematologic malignancies.

Another notable application of this compound was reported in a recent Nature Communications article, where it was utilized in the development of covalent inhibitors targeting KRAS G12C mutations. The researchers leveraged the electrophilic properties of the formylcyclopropyl moiety to design irreversible inhibitors that selectively bind to the mutant protein. The study achieved promising results in preclinical models, with significant tumor regression observed in lung and colorectal cancer cell lines. This breakthrough highlights the compound's utility in precision oncology and its potential to overcome resistance mechanisms in targeted therapies.

From a synthetic chemistry perspective, advancements in the scalable production of tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate have been reported in Organic Process Research & Development. A novel catalytic system involving palladium-catalyzed cyclopropanation was developed, achieving high yields (>85%) and excellent enantioselectivity (>95% ee). This methodological improvement addresses previous challenges in large-scale synthesis, paving the way for broader industrial applications. The optimized protocol also reduces the environmental impact by minimizing heavy metal waste and organic solvent usage.

Looking ahead, the compound's unique structural features continue to inspire innovative research directions. Current investigations are exploring its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules for targeted protein degradation, as well as its potential in radiopharmaceuticals for diagnostic imaging. The growing body of evidence positions tert-butyl N-4-(1-formylcyclopropyl)-2-methylphenylcarbamate as a versatile building block in modern drug discovery, with applications spanning multiple therapeutic areas. Future research is expected to further elucidate its structure-activity relationships and expand its utility in addressing complex biological targets.

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